molecular formula C10H6N2O4 B3059968 8-Nitroquinoline-2-carboxylic acid CAS No. 15733-85-4

8-Nitroquinoline-2-carboxylic acid

Cat. No.: B3059968
CAS No.: 15733-85-4
M. Wt: 218.17 g/mol
InChI Key: YKNRUBPOGQLIKS-UHFFFAOYSA-N
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Description

8-Nitroquinoline-2-carboxylic acid (CAS 15733-85-4) is a nitroquinoline derivative with significant utility as a building block and analytical standard in chemical and pharmaceutical research. This compound, with the molecular formula C 10 H 6 N 2 O 4 and a molecular weight of 218.17 g/mol, is characterized by a quinoline backbone functionalized with a nitro group at the 8-position and a carboxylic acid at the 2-position . The synthetic approach to this compound has been optimized to achieve high yield, typically involving the nitration of 2-methylquinoline followed by the separation of isomers and subsequent oxidation of the methyl group to the carboxylic acid functionality . In the laboratory, this compound is primarily applied in analytical chemistry. It can be effectively separated and analyzed using reverse-phase (RP) HPLC, for example on a Newcrom R1 column, with a mobile phase consisting of acetonitrile, water, and phosphoric acid . This method is scalable and is suitable for the isolation of impurities in preparative separation, as well as for pharmacokinetic studies . The carboxylic acid group offers a site for further chemical modification, making it a valuable heterocyclic building block for synthesizing more complex structures . This product is intended for research and development purposes only. It is not approved for diagnostic, therapeutic, or human use. Researchers should handle this compound with care, referring to the relevant safety data sheet. It is typically supplied for storage sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitroquinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6N2O4/c13-10(14)7-5-4-6-2-1-3-8(12(15)16)9(6)11-7/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNRUBPOGQLIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166249
Record name 8-Nitroquinoline-2-carboxylic acid
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Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15733-85-4
Record name 8-Nitro-2-quinolinecarboxylic acid
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Record name 8-Nitroquinoline-2-carboxylic acid
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Record name 8-Nitroquinoline-2-carboxylic acid
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Record name 8-nitroquinoline-2-carboxylic acid
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Synthetic Methodologies for 8 Nitroquinoline 2 Carboxylic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to the Quinoline (B57606) Core

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a fundamental structure in numerous biologically active compounds. iipseries.org Its synthesis has been a subject of extensive study for over a century, leading to several named reactions that are still in use today. iipseries.org

Adaptation of Skraup Synthesis for Quinoline Precursors

The Skraup synthesis, first described by Czech chemist Zdenko Hans Skraup in 1880, is a classic and versatile method for producing quinolines. iipseries.orgwikipedia.org The archetypal reaction involves heating an aromatic amine, such as aniline (B41778), with glycerol (B35011), sulfuric acid, and a mild oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com

The mechanism proceeds in several steps:

Dehydration of glycerol by sulfuric acid to form acrolein. pharmaguideline.comuop.edu.pk

Michael addition of the aniline to the newly formed acrolein. pharmaguideline.com

Acid-catalyzed cyclization of the intermediate. uop.edu.pk

Dehydration and subsequent oxidation to form the aromatic quinoline ring. uop.edu.pk

The reaction is known for being exothermic and potentially violent, often requiring the addition of a moderator such as ferrous sulfate (B86663) to control its rate. wikipedia.orguop.edu.pk While the traditional Skraup synthesis yields quinoline itself, it can be adapted to produce substituted quinolines by starting with substituted anilines. For instance, using o-nitroaniline in a Skraup reaction directly yields 8-nitroquinoline (B147351). prepchem.com

Utility of Doebner and Pfitzinger Reactions for Quinoline Carboxylic Acid Frameworks

When the target molecule includes a carboxylic acid group, other classical methods that build this functionality directly into the quinoline framework become particularly useful.

The Doebner Reaction involves the reaction of an aniline, an aldehyde, and pyruvic acid to synthesize derivatives of quinoline-4-carboxylic acid. iipseries.org A variation, the Doebner-Miller reaction , is a modification of the Skraup synthesis where α,β-unsaturated carbonyl compounds react with anilines, typically in the presence of a Lewis or Brønsted acid catalyst, to form quinolines. wikipedia.orgsynarchive.comslideshare.net This method can be used to produce a variety of substituted quinolines. iipseries.org

The Pfitzinger Reaction (also known as the Pfitzinger-Borsche reaction) is another key method that yields substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The process involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The base, such as potassium hydroxide, first hydrolyzes the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to create the final quinoline-4-carboxylic acid product. wikipedia.org

ReactionReactantsProduct Type
Skraup Synthesis Aromatic amine, glycerol, sulfuric acid, oxidizing agentQuinoline or substituted quinoline wikipedia.org
Doebner Reaction Aniline, aldehyde, pyruvic acidQuinoline-4-carboxylic acid derivative iipseries.org
Pfitzinger Reaction Isatin, carbonyl compound, baseQuinoline-4-carboxylic acid derivative wikipedia.org

Targeted Synthesis and Optimization Strategies for 8-Nitroquinoline-2-carboxylic Acid

A direct and optimized synthesis of this compound follows a specific sequence: the nitration of a suitable precursor followed by oxidation. researchgate.net A common and effective strategy starts with 2-methylquinoline (B7769805) (quinaldine). researchgate.net

Nitration of Quinoline-2-carboxylic Acid Precursors

The introduction of a nitro group onto the quinoline ring is a critical step. This is typically achieved through electrophilic aromatic substitution using a nitrating agent. An effective precursor for the target compound is 2-methylquinoline. researchgate.net

Regioselectivity and Isomer Separation in Nitration Processes

The nitration of the quinoline ring system under acidic conditions is highly regioselective. The electrophilic substitution occurs preferentially on the benzene ring rather than the pyridine ring, which is deactivated by the protonated nitrogen atom. uop.edu.pk The reaction of quinoline with a mixture of fuming nitric acid and fuming sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, the nitration of 2-methylquinoline produces a mixture of isomeric 5-nitro- and 8-nitro-2-methylquinolines. researchgate.net

The typical isomer distribution from the nitration of quinoline is approximately:

5-Nitroquinoline: 40% to 60% google.com

8-Nitroquinoline: 30% to 50% google.com

Separating these isomers is a crucial and often challenging step. A reported method for separating the nitrated 2-methylquinoline isomers involves leveraging the different properties of their salts. researchgate.netgoogle.com One process involves suspending the mixture of hydrochloride salts in water and carefully adjusting the pH. As the pH is raised to approximately 3.5 with a weak base like sodium bicarbonate, the 8-nitroquinoline precipitates with high purity (over 95%), while the 5-nitroquinoline remains in solution. google.com Further crystallization can increase the purity of the 8-nitroquinoline free base to over 99%. google.com

Oxidation of Methylquinolines

The final step in the optimized synthesis is the oxidation of the methyl group at the C-2 position of the 8-nitro-2-methylquinoline intermediate to a carboxylic acid. researchgate.net While strong oxidizing agents like potassium permanganate (B83412) can be used, they can also risk opening the benzene ring. pharmaguideline.comyoutube.com

A more selective method involves the use of nickel peroxide in an aqueous base, which has been shown to effectively oxidize methylquinolines to their corresponding carboxylic acids at room temperature. tandfonline.comtandfonline.com Another reported method for this transformation involves a two-step process of bromination of the methyl group followed by hydrolysis in aqueous sulfuric acid to yield the final this compound. researchgate.net

Multi-Step Conversions and Yield Optimization

The synthesis of this compound often involves a multi-step process that has been optimized to enhance yield and purity. A common and effective pathway begins with the nitration of 2-methylquinoline. This initial step produces a mixture of isomeric 8-nitro- and 5-nitro-2-methylquinolines. A significant challenge in this synthesis is the separation of these isomers. However, a novel method for their separation has been developed, which is a crucial step for obtaining the desired precursor. researchgate.net

Following the separation, the 2-methyl-8-nitroquinoline (B1328908) undergoes oxidation of its methyl group. This transformation is typically achieved through a two-step process involving bromination followed by hydrolysis in aqueous sulfuric acid. The conditions for the final hydrolysis step have been carefully optimized, leading to an almost quantitative yield of the target compound, this compound. researchgate.net

Another synthetic route involves the use of m-toluidine (B57737) as a starting material. In a two-step process, 7-methyl-8-nitroquinoline (B1293703) can be synthesized with an excellent yield. brieflands.com This intermediate can then potentially be converted to this compound through oxidation of the methyl group.

The table below summarizes the key steps and outcomes of an optimized multi-step synthesis of this compound.

StepReactionKey FeaturesYield
1Nitration of 2-methylquinolineProduces a mixture of 8-nitro- and 5-nitro-2-methylquinolines.Not specified
2Isomer SeparationA novel method is employed to separate the 8-nitro and 5-nitro isomers. researchgate.netNot specified
3Oxidation of 2-methyl-8-nitroquinolineA two-step process of bromination and hydrolysis.Almost quantitative researchgate.net

Green Chemistry Approaches in Synthetic Design

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. While specific green chemistry approaches for the synthesis of this compound are not extensively documented in the provided search results, the principles of green chemistry can be applied to the existing synthetic routes. For instance, exploring the use of less hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency are key areas for future research.

Microwave-assisted synthesis is one green chemistry technique that has been successfully applied to the synthesis of related quinoline-2,4-dicarboxylic acids, often resulting in good yields. researchgate.net This suggests that microwave irradiation could potentially be a viable and more sustainable alternative for the synthesis of this compound and its derivatives. The use of catalysts like phosphotungstic acid under microwave conditions has also been shown to be effective for the one-pot synthesis of quinaldines and lepidines, which are structurally related to the precursors of the target molecule. researchgate.net

Precursor Synthesis and Intermediate Transformations

The synthesis of this compound relies on the availability of key precursors and the efficient transformation of intermediates. As mentioned previously, 2-methyl-8-nitroquinoline is a critical precursor. researchgate.net Its synthesis begins with the nitration of 2-methylquinoline, which itself can be synthesized through various methods.

The Skraup synthesis, a classic method for quinoline synthesis, can be employed to produce a mixture of 7- and 5-methylquinoline (B1294701) from m-toluidine and glycerol. brieflands.com This mixture can then be nitrated to selectively produce 7-methyl-8-nitroquinoline. brieflands.com

The transformation of intermediates is a cornerstone of these synthetic pathways. For example, the oxidation of the methyl group in 2-methyl-8-nitroquinoline to a carboxylic acid is a pivotal step. researchgate.net Similarly, the conversion of a nitro group to an amino group is another important transformation, as demonstrated by the synthesis of 8-aminoquinoline (B160924) amides from their corresponding nitro precursors. mdpi.com

The table below outlines some of the key precursors and their transformations in the synthesis of this compound and related compounds.

PrecursorTransformationProduct
2-MethylquinolineNitration8-Nitro-2-methylquinoline and 5-Nitro-2-methylquinoline researchgate.net
2-Methyl-8-nitroquinolineOxidation (Bromination, Hydrolysis)This compound researchgate.net
m-ToluidineSkraup Synthesis with GlycerolMixture of 7- and 5-methylquinoline brieflands.com
7- and 5-methylquinoline mixtureNitration7-Methyl-8-nitroquinoline brieflands.com
3-oxo-olean-12-en-28-oic acidAcyl chloride formation, Amidation with 8-aminoquinoline8-Aminoquinoline amide derivative mdpi.com

Chemical Reactivity and Derivatization of 8 Nitroquinoline 2 Carboxylic Acid

Functionalization at Various Positions of the Quinoline (B57606) Ring

The quinoline ring system, particularly when substituted with a nitro group, is amenable to a variety of functionalization reactions. These modifications can be targeted at different positions of the bicyclic structure, allowing for the introduction of diverse substituents and the fine-tuning of the molecule's properties.

Nucleophilic Aromatic Substitution Reactions

The presence of the electron-withdrawing nitro group significantly activates the quinoline ring towards nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This activation is most pronounced at the positions ortho and para to the nitro group. In the case of 8-nitroquinoline (B147351) derivatives, this directing effect would facilitate nucleophilic attack at the C5 and C7 positions. While direct examples of SNAr reactions on 8-nitroquinoline-2-carboxylic acid are not extensively documented in readily available literature, the principles of SNAr on nitro-activated aromatic systems are well-established. wikipedia.orgpressbooks.pub

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge of this intermediate is delocalized, with the nitro group playing a crucial role in its stabilization. Subsequent elimination of a leaving group restores the aromaticity of the ring. For SNAr to occur, a suitable leaving group, such as a halide, must be present at the activated position.

Table 1: General Conditions for Nucleophilic Aromatic Substitution on Nitro-Activated Rings

NucleophileLeaving GroupTypical Solvents
Alkoxides (RO⁻)Halides (F, Cl, Br, I)Alcohols, DMSO, DMF
Amines (RNH₂, R₂NH)Halides (F, Cl, Br, I)Alcohols, DMSO, DMF
Thiolates (RS⁻)Halides (F, Cl, Br, I)Alcohols, DMSO, DMF

This table presents generalized conditions for SNAr reactions on nitro-activated aromatic systems and is not specific to this compound.

Formation of Amides and Esters from the Carboxylic Acid Moiety

The carboxylic acid group at the C2-position of this compound is a versatile handle for derivatization, readily undergoing reactions to form amides and esters. These transformations are fundamental in organic synthesis and are widely used to modify the biological and physical properties of molecules.

The formation of amides typically involves the reaction of the carboxylic acid with a primary or secondary amine. khanacademy.org This reaction is often facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid for nucleophilic attack by the amine. youtube.com The existence of 8-nitro-quinoline-2-carboxylic acid amide is confirmed by its unique CAS number, 652968-08-6. chemsrc.com

Table 2: Common Coupling Agents for Amide Synthesis

Coupling AgentBy-productKey Features
Dicyclohexylcarbodiimide (DCC)Dicyclohexylurea (DCU)Widely used, insoluble by-product
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Water-soluble ureaEasy removal of by-product
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)Hexamethylphosphoramide (HMPA)High efficiency, suitable for hindered substrates

Esterification, the formation of esters, is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as the Fischer esterification. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. youtube.com

Reduction and Oxidation Reactions of the Nitro Group and Quinoline System

The nitro group of this compound can be readily reduced to an amino group, providing a key intermediate for further functionalization. The resulting 8-aminoquinoline-2-carboxylic acid is a valuable building block in the synthesis of various derivatives. researchgate.net A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com

Table 3: Reagents for the Reduction of Aromatic Nitro Groups

ReagentTypical ConditionsSelectivity
H₂/Pd-CMethanol or Ethanol, room temperatureReduces many other functional groups
H₂/Raney NiMethanol or Ethanol, room temperatureCan be more selective than Pd-C
Fe/HCl or Fe/CH₃COOHRefluxTolerates some functional groups
SnCl₂·2H₂OEthanol, refluxMild and selective
Zn/CH₃COOHRoom temperature to gentle heatingMild reducing agent

The quinoline ring itself is generally resistant to oxidation. biosynce.com However, under specific conditions, it can undergo oxidation. One of the most common oxidation reactions of the quinoline system is the formation of the corresponding N-oxide by treatment with oxidizing agents like hydrogen peroxide or peracids. biosynce.com Further oxidation of the quinoline ring can lead to cleavage of the benzene (B151609) or pyridine (B92270) ring, depending on the reaction conditions and the substituents present. For instance, the oxidation of 2-methylquinoline (B7769805) can yield quinoline-2-carboxylic acid. biosynce.com

Synthesis of Hybrid Molecules and Complex Architectures

The functional groups present in this compound make it an attractive starting material for the synthesis of more complex molecules, including hybrid systems and intricate molecular architectures.

Heteroannulated Derivatives

The derivatization of the quinoline core of this compound can lead to the formation of heteroannulated systems, where an additional heterocyclic ring is fused to the quinoline framework. For example, a study on the synthesis of novel heterocyclic compounds started from quinoline-2-carboxylic acid, which was first converted to 2-quinolinyl chloride and then reacted with hydrazine. ajchem-a.com The resulting hydrazide was then used as a precursor to construct various five-membered heterocyclic rings, such as oxadiazoles (B1248032) and thiazolidinones, attached to the quinoline core. ajchem-a.com While this study did not specifically use the 8-nitro derivative, the synthetic strategies employed could potentially be adapted.

Polypyridine Compounds

The quinoline-2-carboxylic acid scaffold can be envisioned as a building block for the synthesis of polypyridine ligands, which are of significant interest in coordination chemistry. Although direct synthetic routes from this compound to polypyridine compounds are not well-documented, the derivatization of the carboxylic acid and the quinoline ring could provide pathways to such structures. For instance, the conversion of the carboxylic acid to an amide, followed by further synthetic manipulations, could lead to the introduction of additional pyridine or other nitrogen-containing heterocyclic rings. The synthesis of bisquinoline systems has been reported through the reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines, followed by hydrolysis. researchgate.net This demonstrates the feasibility of linking quinoline units to form more complex structures.

Influence of the Nitro Group on Directing Chemical Reactivity

The chemical reactivity of this compound is profoundly influenced by the electronic properties of the nitro (-NO₂) group located at the 8-position of the quinoline ring. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its effect through both the inductive effect and the resonance effect. rsc.org This strong electron-withdrawing nature significantly modulates the electron density of the entire aromatic system, thereby directing the course of chemical reactions at different sites on the molecule.

The primary influence of the 8-nitro group, in concert with the deactivating effect of the carboxylic acid function and the pyridine ring nitrogen, is a marked deactivation of the quinoline ring system towards electrophilic aromatic substitution. Electrophilic attack on an aromatic ring requires a high electron density, which is substantially diminished in this molecule. Consequently, reactions such as further nitration, halogenation, or Friedel-Crafts alkylation/acylation on the aromatic rings are highly disfavored and require harsh conditions, if they proceed at all.

Conversely, this electron deficiency, particularly enhanced at specific positions by the nitro group, activates the quinoline ring for nucleophilic aromatic substitution. While specific examples for this compound are not extensively detailed, the principle is well-established for nitro-activated aromatic systems. rsc.org

The most significant and practical influence of the 8-nitro group is observed in the derivatization pathways involving the two functional groups: the nitro group itself and the carboxylic acid at the 2-position. The reactivity at these sites is the primary avenue for chemical modification of the parent molecule.

Reduction of the Nitro Group: A cornerstone of the reactivity directed by the nitro group is its propensity to be reduced to a primary amine (-NH₂). This transformation is a common and high-yielding pathway to synthesize 8-aminoquinoline-2-carboxylic acid. researchgate.net This reduction fundamentally alters the electronic character of the molecule, as the resulting amino group is a strong electron-donating group, which in turn changes the reactivity of the quinoline ring for subsequent reactions. The conversion of the nitro compound to the corresponding amine is a critical step in the synthesis of various derivatives. researchgate.net

Table 1: Representative Reaction Conditions for the Reduction of the Nitro Group
Reaction TypeReagents and ConditionsProductTypical YieldReference
Catalytic HydrogenationH₂, Pd/C or PtO₂, Ethanol or Acetic Acid, RT8-Aminoquinoline-2-carboxylic acidHigh to Quantitative rsc.orgrsc.org
Metal/Acid ReductionSnCl₂·2H₂O, HCl, Ethanol, Reflux8-Aminoquinoline-2-carboxylic acidGood to Excellent wikipedia.org
Metal ReductionFe powder, Acetic Acid, 70-80 °C8-Aminoquinoline-2-carboxylic acidGood to Excellent mdpi.com

Derivatization of the Carboxylic Acid Group: The carboxylic acid at the 2-position provides a reliable site for derivatization via nucleophilic acyl substitution. The electron-withdrawing nature of the 8-nitro group has a minor electronic influence on the carboxyl carbon's electrophilicity but does not hinder its reactivity towards common nucleophiles. These reactions typically proceed by activating the carboxylic acid or by direct condensation under specific conditions to form esters and amides.

Esterification: The formation of esters is readily achieved through acid-catalyzed reaction with an alcohol (Fischer esterification) or by first converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol.

Amidation: Similarly, amides are synthesized by reacting an activated form of the carboxylic acid (e.g., an acyl chloride) with a primary or secondary amine. This pathway is crucial for creating peptidomimetic structures or for linking the quinoline moiety to other molecules. For instance, related compounds like 8-hydroxyquinoline-2-carboxylic acid are efficiently condensed with anilines to form carboxanilides in yields ranging from 61–79%. nih.gov

Table 2: Representative Reactions for Derivatization of the Carboxylic Acid Group
Reaction TypeReagents and ConditionsProduct ClassTypical YieldReference
Esterification (via Acyl Chloride)1. SOCl₂ or (COCl)₂, Reflux 2. Alcohol (e.g., Ethanol), PyridineEthyl 8-nitroquinoline-2-carboxylateHigh ajchem-a.com
Amidation (via Acyl Chloride)1. SOCl₂ or (COCl)₂, Reflux 2. Amine (e.g., Aniline), Triethylamine, DCM8-Nitroquinoline-2-carboxamide derivativesGood to High nih.govmdpi.com

Coordination Chemistry and Metal Complexation Studies of 8 Nitroquinoline 2 Carboxylic Acid

8-Nitroquinoline-2-carboxylic Acid as a Ligand System

The coordination chemistry of this compound is fundamentally shaped by the electronic properties and spatial arrangement of its functional groups. The presence of the quinoline (B57606) nitrogen, the carboxylic acid group, and the electron-withdrawing nitro group dictates its interaction with metal ions.

Chelation Properties and Identification of Donor Atoms

This compound functions as a bidentate chelating agent. The primary donor atoms involved in coordination with a metal center are the nitrogen atom of the quinoline ring and an oxygen atom from the deprotonated carboxylate group. nih.govscirp.org This arrangement forms a stable five-membered chelate ring with the metal ion, a common feature for 8-substituted quinoline derivatives. nih.gov The coordination is analogous to that of the well-studied 8-hydroxyquinoline (B1678124) (oxine), which also acts as a bidentate (N,O) ligand. scirp.orgnih.gov The strong electron-withdrawing nature of the nitro group at the 8-position is expected to influence the electron density on the quinoline ring and the acidity of the carboxylic acid, thereby modulating its chelation properties.

Investigation of Metal-Ligand Binding Affinities

The affinity of this compound for various metal ions can be inferred from studies on its hydroxyl analog, 8-hydroxyquinoline-2-carboxylic acid (HQC). HQC exhibits remarkably high stability constants for a range of divalent and trivalent metal ions. uncw.edu The presence of the electron-withdrawing nitro group in this compound, compared to the electron-donating hydroxyl group in HQC, would likely decrease the basicity of the quinoline nitrogen and increase the acidity of the carboxylic acid group, which in turn affects the stability of the resulting metal complexes.

A study on a related compound, a 5-nitro-8-hydroxyquinoline-proline hybrid, determined the metal binding affinity at physiological pH 7.4 to follow the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com This suggests a strong preference for copper(II) ions. Given the structural similarities, this compound is anticipated to exhibit comparable selectivity.

Table 1: Stability Constants (Log K1) for Metal Complexes of 8-Hydroxyquinoline-2-carboxylic Acid (HQC) Data sourced from a study conducted in 0.1 M NaClO₄ at 25°C. uncw.edu

Metal IonLog K1
Mg(II)4.93
Ca(II)6.16
Sr(II)4.82
Ba(II)4.10
La(III)10.13
Gd(III)9.89
Cu(II)12.00
Zn(II)9.10
Cd(II)8.57
Pb(II)11.35

pH-Dependent Complexation Behavior

The formation of metal complexes with this compound is highly dependent on pH. The carboxylic acid group must be deprotonated to effectively coordinate with a metal ion, a process governed by the solution's acidity.

Detailed investigations into the complexation of the analogous 8-hydroxyquinoline-2-carboxylic acid (8-HQA) with iron have shown the formation of various species (FeLqHr) with different ligand-to-metal ratios and protonation states across a pH range of 2.0 to 11.0. rsc.org Similarly, its interaction with molybdate (B1676688) results in different complexed species depending on the pH, demonstrating that the ligand is an effective sequestering agent under specific pH conditions. nih.govresearchgate.net Studies on a 5-nitro-8-hydroxyquinoline derivative also highlight a pH-dependent trend in metal ion binding, with the relative affinity for different metals changing with pH. mdpi.com For instance, the binding preference for Fe(III) is higher at pH 5, but at pH 7.4, Zn(II) and Fe(II) are bound more strongly due to the hydrolysis of Fe(III). mdpi.com This illustrates that the speciation and stability of the metal complexes of this compound are intricately linked to the pH of the environment.

Selectivity in Metal Ion Recognition

The binding affinity data for analogous compounds suggest that this compound possesses notable selectivity in recognizing metal ions. The high stability constant for Cu(II) (log K1 = 12.00) with 8-hydroxyquinoline-2-carboxylic acid indicates a strong preference for this ion over other divalent metals like Mg(II) and Ca(II). uncw.edu Furthermore, the binding affinity series for a 5-nitro-8-hydroxyquinoline hybrid (Cu(II) > Zn(II) > Fe(II) > Fe(III)) reinforces the high affinity for copper. mdpi.com This inherent selectivity is a crucial aspect of its coordination chemistry, driven by factors such as the electronic nature of the metal ion, its preferred coordination geometry, and the ligand's structural and electronic properties.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. scirp.org An optimized synthesis for the ligand itself has been developed, starting from the nitration of 2-methylquinoline (B7769805) followed by oxidation. researchgate.net The characterization of the resulting complexes relies on various spectroscopic and analytical techniques to elucidate their structure and stoichiometry.

Formation of Monomeric and Polymeric Architectures

Based on studies of related quinoline carboxylates, this compound is expected to form stable monomeric complexes with metal ions. researchgate.net For divalent metal ions, this often results in complexes with a 1:2 metal-to-ligand stoichiometry (ML₂), where the metal center adopts a distorted octahedral coordination geometry. scirp.orgresearchgate.net In such structures, two ligand molecules coordinate to the metal ion, and the remaining coordination sites are typically occupied by solvent molecules, such as water. researchgate.net Research on a 5-nitro-8-hydroxyquinoline derivative has shown the formation of mono, bis, and even tris complexes with iron, indicating that a variety of stoichiometries are possible depending on the metal ion and reaction conditions. mdpi.com

While specific examples of polymeric architectures involving this compound are not extensively documented, its structure lends itself to such possibilities. The presence of multiple coordination sites (the bidentate chelate site and potentially the nitro group under certain conditions) allows the ligand to act as a linker between metal centers, potentially forming one-, two-, or three-dimensional coordination polymers.

Elucidation of Coordination Geometry and Bonding

The coordination geometry and bonding of metal complexes involving this compound are primarily elucidated through single-crystal X-ray diffraction. This technique provides precise information about the spatial arrangement of atoms within the crystal lattice. The this compound ligand typically acts as a bidentate chelating agent, coordinating to a central metal ion through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the carboxylate group. This forms a stable five-membered chelate ring.

The geometry adopted by the resulting metal complex is influenced by several factors, including the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere. Common coordination geometries observed for metal complexes with quinoline-based ligands include octahedral, tetrahedral, and square planar. For instance, six-coordinate complexes often adopt an octahedral geometry, while four-coordinate complexes can be either tetrahedral or square planar. youtube.com Eight-coordinate complexes, though less common, can exhibit square antiprismatic, dodecahedral, or bicapped trigonal prismatic geometries, particularly with larger transition metals, lanthanides, and actinides. libretexts.org

The bonding in these complexes is characterized by coordinate covalent bonds, where the ligand donates a pair of electrons to the metal center. youtube.com In the case of this compound, the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the carboxylic acid group act as Lewis bases, donating their lone pairs of electrons to the metal ion, which acts as a Lewis acid. youtube.com The presence of the nitro group at the 8-position can influence the electronic properties of the quinoline ring system, which in turn can affect the strength and nature of the metal-ligand bonds.

Proton-transfer compounds involving quinolin-8-ol (a related compound) and various nitro-substituted aromatic carboxylic acids have been studied, where protonation of the quinoline nitrogen occurs along with hydrogen-bonding interactions with the carboxylate group. researchgate.net These studies provide insight into the types of non-covalent interactions that can also play a role in stabilizing the crystal structures of metal complexes.

Applications in Metallosupramolecular Chemistry

The unique structural and electronic features of this compound make it a valuable building block in the field of metallosupramolecular chemistry. This area of chemistry focuses on the design and synthesis of large, ordered molecular assemblies held together by non-covalent interactions, particularly metal-ligand coordination bonds.

Design of Supramolecular Sensors and Emitting Devices

Derivatives of 8-nitroquinoline (B147351) have been investigated for their potential in developing chemosensors. For example, 8-nitroquinoline azine derivatives have been synthesized and shown to act as fluorogenic sensors for the detection of chemical warfare agent mimics. researchgate.net The sensing mechanism often relies on the change in fluorescence properties of the molecule upon binding to a specific analyte. This change can be an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.

The design of these sensors often incorporates a fluorophore (the signaling unit) and a receptor (the binding unit). In the context of 8-nitroquinoline derivatives, the quinoline moiety can act as the fluorophore. The introduction of a nitro group can modulate the electronic and photophysical properties of the quinoline ring. For instance, 8-amidoquinoline derivatives have been widely explored as fluorescent probes for zinc ions, where the coordination of the metal ion to the quinoline nitrogen and the amide group leads to a change in fluorescence. mdpi.com While not directly this compound, these studies highlight the utility of the substituted quinoline scaffold in sensor design.

Furthermore, photolabile "caging" groups based on the 8-nitroquinoline structure have been developed for the controlled release of carboxylic acids upon irradiation with light. researchgate.net This principle can be applied to the development of light-activated sensors and devices.

Self-Assembled Aggregates

The ability of molecules to self-assemble into well-defined aggregates is a cornerstone of supramolecular chemistry. Carboxylic acids, in general, are known to form self-assembled structures, such as vesicles, through hydrogen bonding and hydrophobic interactions. nih.gov For example, simple monocarboxylic acids can form stable vesicles under specific pH conditions, and the addition of alcohols can further stabilize these structures. nih.gov

In the context of this compound, the presence of both a hydrogen-bond donating carboxylic acid group and a hydrogen-bond accepting quinoline nitrogen and nitro group suggests the potential for the formation of self-assembled aggregates through hydrogen bonding. These interactions, along with potential π-π stacking interactions between the aromatic quinoline rings, can drive the formation of larger, ordered structures.

While specific studies on the self-assembly of this compound itself are not prevalent in the provided search results, the principles of supramolecular assembly of related compounds are well-established. For instance, metallosupramolecular polymers have been created using dicarboxylic acid ligands and metal ions, forming stable platforms for various applications. nih.gov The interplay of coordination bonds and other non-covalent interactions in these systems leads to the formation of complex and functional architectures.

Spectroscopic and Structural Characterization Methodologies for 8 Nitroquinoline 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution-Phase Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 8-Nitroquinoline-2-carboxylic acid in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group (–COOH) is characteristically observed as a singlet at a downfield chemical shift, typically around 12 δ. openstax.orglibretexts.org This significant deshielding is attributed to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl bond. libretexts.org The protons on the quinoline (B57606) ring system exhibit complex splitting patterns in the aromatic region of the spectrum, providing information about their connectivity and spatial relationships. Protons on carbons adjacent to the carboxylic acid group typically absorb in the 2-3 ppm region. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbon atom of the carboxyl group (–COOH) typically resonates in the range of 165 to 185 δ. openstax.org Specifically for aromatic carboxylic acids like this compound, this signal appears towards the upfield end of this range, around 165 δ. openstax.orglibretexts.org The carbon atoms within the quinoline ring system produce a series of signals in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nitro group and the carboxylic acid substituent.

Interactive Data Table: Typical NMR Chemical Shifts for this compound
NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Reference
¹HCarboxylic Acid (-COOH)~12 openstax.orglibretexts.org
¹HAromatic (Quinoline Ring)Varies
¹³CCarboxylic Acid (-COOH)~165-185 openstax.org
¹³CAromatic (Quinoline Ring)Varies

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Vibrational Mode Assignment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and assigning their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of a carboxylic acid is distinguished by several key absorptions. A very broad O–H stretching band is typically observed in the region of 2500–3300 cm⁻¹. openstax.orglibretexts.org This broadening is a result of extensive hydrogen bonding between the carboxylic acid molecules, which often exist as dimers in the solid state. spectroscopyonline.comlibretexts.org The C=O stretching vibration of the carboxyl group gives rise to a strong absorption between 1710 and 1760 cm⁻¹. openstax.orglibretexts.org For aromatic carboxylic acids, conjugation of the carbonyl group with the aromatic ring system lowers this frequency to the 1680–1710 cm⁻¹ range. openstax.orgspectroscopyonline.com Additionally, the C–O stretching vibration appears in the 1210–1320 cm⁻¹ region, and a broad O–H wagging (out-of-plane bend) can be found around 900–960 cm⁻¹. spectroscopyonline.com The presence of the nitro group (–NO₂) introduces strong asymmetric and symmetric stretching vibrations, typically observed around 1550–1475 cm⁻¹ and 1360–1290 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While the O-H stretch is often weak in the Raman spectrum, the C=O stretching frequency in carboxylic acids is significantly lowered to below 1670 cm⁻¹ due to polymerization. ias.ac.in The vibrational modes of the quinoline ring system are also active in the Raman spectrum, offering further structural details.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)TechniqueReference
O–H StretchCarboxylic Acid2500–3300 (broad)FTIR openstax.orglibretexts.org
C=O StretchCarboxylic Acid (Aromatic)1680–1710FTIR openstax.orgspectroscopyonline.com
C–O StretchCarboxylic Acid1210–1320FTIR spectroscopyonline.com
O–H WagCarboxylic Acid900–960 (broad)FTIR spectroscopyonline.com
Asymmetric NO₂ StretchNitro Group1550–1475FTIR
Symmetric NO₂ StretchNitro Group1360–1290FTIR
C=O Stretch (Polymerized)Carboxylic Acid<1670Raman ias.ac.in

Mass Spectrometry (ESI-MS) for Molecular Weight Determination and Species Identification

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular weight and identifying the species of thermally labile and polar molecules like this compound. nih.gov ESI-MS typically generates even-electron ions, such as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. nih.govtheanalyticalscientist.com

For this compound, with a molecular formula of C₁₀H₆N₂O₄ and a molecular weight of 218.17 g/mol , ESI-MS analysis would be expected to show a prominent ion at an m/z (mass-to-charge ratio) corresponding to either [M+H]⁺ (219.17) or [M-H]⁻ (217.16), depending on the ionization mode. biosynth.com The high resolution of modern mass spectrometers allows for the unambiguous determination of the elemental composition from the exact mass measurement. nih.gov Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing further structural information by analyzing the resulting fragment ions. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise details on molecular conformation, planarity, and intermolecular interactions.

Analysis of Molecular Conformation and Planarity

X-ray diffraction studies on related quinoline structures reveal that the quinoline ring system is nearly planar. For instance, in 8-nitroquinoline (B147351), the dihedral angle between the pyridine (B92270) and benzene (B151609) rings is reported to be 3.0(9)°. nih.gov It is expected that the quinoline core of this compound would also exhibit a high degree of planarity. The carboxylic acid group may show some torsion relative to the quinoline ring, influenced by crystal packing forces and intermolecular interactions.

Thermal Analysis Techniques (TG/DSC) for Stability Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and phase behavior of this compound. mdpi.comrsc.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. libretexts.org For this compound, the TGA curve would indicate the temperature at which decomposition begins, characterized by a significant loss of mass. The degradation temperature is an important indicator of the compound's thermal stability. mdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. libretexts.orgnih.gov The DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. For example, a related compound, nitroxoline, exhibits a sharp endothermic melting peak at 182 °C. nih.gov DSC can also reveal other phase transitions, such as crystallization or glass transitions, and provide information about the enthalpy changes associated with these processes. mdpi.com The combination of TGA and DSC provides a comprehensive profile of the thermal behavior and stability of the compound.

Interactive Data Table: Thermal Analysis Parameters
TechniqueParameter MeasuredSignificance for this compoundReference
TGAMass Loss vs. TemperatureDetermines decomposition temperature and thermal stability. mdpi.comlibretexts.org
DSCHeat Flow vs. TemperatureDetermines melting point and other phase transitions. mdpi.comnih.gov

Computational Chemistry and Mechanistic Investigations of 8 Nitroquinoline 2 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the geometry, vibrational frequencies, and electronic properties of compounds like 8-nitroquinoline-2-carboxylic acid.

The first step in computational analysis is typically geometry optimization, where the molecule's lowest energy conformation is determined. For quinoline (B57606) derivatives, DFT calculations are used to find the most stable arrangement of atoms by calculating forces and adjusting positions until a minimum energy structure is found. The presence of the nitro group (—NO₂) at the 8-position and the carboxylic acid group (—COOH) at the 2-position significantly influences the molecule's geometry and electronic distribution.

Studies on related compounds show that the 8-nitro substituent tends to enforce a more planar molecular geometry compared to other substituents like the hydroxyl (—OH) group. nih.gov This planarity is due to the electronic interactions between the nitro group and the quinoline ring system. nih.gov The carboxyl group's orientation relative to the quinoline ring is also a critical factor determined during optimization. The electronic structure is characterized by the distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. These calculations are based on the second derivative of the energy with respect to atomic displacements. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsional motions of the atoms.

For this compound, characteristic vibrational frequencies would include:

C=O Stretching: The carbonyl stretch of the carboxylic acid group is a strong, prominent band, typically appearing in the 1700–1750 cm⁻¹ region for protonated carboxylic acids. nih.govlibretexts.org

O-H Stretching: A broad band associated with the hydroxyl group of the carboxylic acid is expected in the 2500–3300 cm⁻¹ range. libretexts.org

NO₂ Stretching: Symmetric and asymmetric stretching vibrations of the nitro group typically appear around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

Quinoline Ring Vibrations: C-C and C-N stretching vibrations within the aromatic ring system occur in the 1400–1600 cm⁻¹ region. researchgate.net

A Potential Energy Distribution (PED) analysis can be performed to quantify the contribution of individual bond stretches, angle bends, and torsions to each vibrational mode, providing a detailed assignment of the spectrum.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. schrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. schrodinger.comirjweb.com

Elucidation of Reaction Mechanisms and Pathways

DFT calculations are particularly powerful for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energies.

8-Nitroquinoline-based compounds are studied for their potential as photolabile protecting groups, or "caging" groups, for carboxylic acids. researchgate.net This means they can be attached to a molecule to render it inactive, and then removed by light to release the active molecule. researchgate.net Theoretical calculations have been performed to understand the mechanism of this light-induced cleavage. researchgate.net

The photolysis mechanism is believed to proceed through a series of steps involving different electronic states. researchgate.net The process is initiated by the absorption of light, which promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). researchgate.net Due to the large energy gap between these states, the molecule can then undergo intersystem crossing to a lower-energy triplet state (T₁). The reaction to release the carboxylic acid then proceeds on the triplet potential energy surface, eventually returning to the stable ground state (S₀) to yield the final products. researchgate.net

Computational studies have quantified the energy requirements for the photolytic release mechanism. Under normal (thermal) conditions, the uncaging reaction is kinetically inert, meaning it does not proceed at a significant rate. researchgate.net This is due to a very high activation energy barrier for the key chemical step, which involves a carbonyl migration. researchgate.net

DFT calculations have placed this barrier at a significant height, making the spontaneous reaction highly unfavorable without an external energy source like light. Upon photoexcitation, the reaction becomes accessible by proceeding through excited-state pathways. researchgate.net

Below is a table summarizing the key energetic data from computational investigations into the photolysis of 8-nitroquinoline-based caging groups.

Energetic ParameterCalculated Value (kcal/mol)Significance
Ground State (S₀) Reaction Barrier34.3Indicates the reaction is kinetically inert under thermal conditions. researchgate.net
S₀ to S₁ Energy Gap64.5Represents the energy required for photoexcitation to initiate the reaction. researchgate.net

Cycloaddition Mechanisms

Cycloaddition reactions are powerful tools in organic synthesis for constructing complex cyclic molecules. In the context of quinolines, photochemical dearomative cycloadditions with alkenes have been explored to create three-dimensional structures from planar aromatic precursors. nih.gov The mechanism of these reactions is thought to involve a triplet-triplet energy transfer to a Lewis acid-activated quinoline, which is then followed by a stepwise radical cycloaddition. nih.gov

Several key factors influence the outcome of these cycloaddition reactions, including:

The role of the Lewis acid: The Lewis acid is believed to activate the quinoline ring, making it more susceptible to photochemical excitation and subsequent reaction with the alkene.

Aromatic ring selectivity: The reaction can potentially occur on either the benzene (B151609) or pyridine (B92270) ring of the quinoline nucleus.

Regioselectivity: This refers to the specific orientation of the alkene as it adds to the quinoline ring. For instance, in reactions with alkenes, there can be "8-to-5" or "5-to-8" products, depending on the initial bond formation. nih.gov The polarity of the solvent and the position of substituents on the quinoline ring have been found to control this regioselectivity. nih.gov

Diastereoselectivity: When new stereocenters are formed during the reaction, the relative configuration of these centers is a critical aspect.

Studies have shown that intermolecular cycloadditions can be faster than intramolecular versions, likely due to the high energy of the transition states required for the formation of larger rings in intramolecular reactions. nih.gov

Regioselectivity Prediction and Interpretation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the regioselectivity of chemical reactions. For quinoline derivatives, these calculations can help elucidate the factors that govern the preferred orientation of attack by a reagent.

For instance, in the context of cycloadditions, the regioselectivity is influenced by the electronic properties of both the quinoline and the reacting alkene. nih.gov The distribution of electron density, as calculated by methods like DFT, can highlight the most nucleophilic and electrophilic sites within the molecule, thereby predicting the most likely points of reaction.

Advanced Computational Techniques for Chemical Reactivity Analysis

To gain a deeper understanding of the electronic structure and reactivity of this compound, several advanced computational techniques are employed. These methods provide a visual and quantitative description of electron distribution and bonding.

Reduced Gradient Density (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs). chemrxiv.orgchemrxiv.org It is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density, it is possible to identify regions of steric repulsion, van der Waals interactions, and hydrogen bonding. This analysis provides valuable insights into the forces that govern molecular conformation and intermolecular interactions. The interpretation of RDG is based on the idea that in regions of low electron density and low reduced density gradient, non-covalent interactions are present. chemrxiv.org

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a powerful tool used to visualize the localization of electrons in a molecule. arxiv.org It provides a clear picture of chemical bonds, lone pairs, and atomic shells. The ELF is particularly useful for understanding the nature of chemical bonding and can be used to distinguish between covalent, ionic, and metallic bonding. For complex molecules like this compound, ELF analysis can reveal the electronic structure in detail, highlighting the areas of high electron localization which are typically associated with chemical bonds and lone pairs. arxiv.orgresearchgate.net

Localized Orbital Locator (LOL) Analysis

Similar to ELF, the Localized Orbital Locator (LOL) is another method for visualizing electron localization. researchgate.netrsc.org It is based on the kinetic energy density and provides a clear representation of bonding and non-bonding electron pairs. The parameters of critical points in the LOL topology can be correlated with the donor ability of a lone pair-carrying heteroatom. rsc.org LOL analysis, in conjunction with ELF and RDG, offers a comprehensive picture of the electronic structure and reactivity of a molecule. researchgate.net

Integration of Theoretical and Experimental Findings for Comprehensive Understanding

A holistic understanding of the chemical properties and reactivity of this compound is achieved by integrating computational and experimental data. mdpi.com Theoretical calculations, such as those from DFT, provide a detailed picture of the molecule's electronic structure, which can then be used to rationalize and predict experimental observations.

For example, experimental techniques like X-ray crystallography can determine the precise three-dimensional structure of a molecule in the solid state. researchgate.net This experimental structure can then be used as a starting point for computational studies to investigate its behavior in different environments. Similarly, spectroscopic data from techniques like IR and UV-Vis spectroscopy can be compared with calculated spectra to validate the computational models. researchgate.net

The synergy between theory and experiment is crucial for a comprehensive understanding. For example, while experimental studies on the coordination of similar quinoline derivatives with metal ions provide thermodynamic data, computational calculations can offer insights into the geometry and electronic structure of the metal complexes formed. mdpi.comrsc.orgnih.govresearchgate.netulisboa.pt This combined approach allows for a more complete and accurate description of the system's properties.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlation of Structural Modifications with Biological Response

Structure-Activity Relationship (SAR) studies on quinoline (B57606) derivatives have established key principles for modulating their biological effects. The type and position of substituents on the quinoline ring are critical determinants of activity. For instance, in the context of anticancer applications targeting multidrug-resistant (MDR) cells, substitutions at various positions on the 8-hydroxyquinoline (B1678124) scaffold have been shown to modulate activity. The introduction of electron-withdrawing groups at position 5 can enhance anticancer effects, whereas adding a sulfonic acid group at the same position tends to decrease cytotoxicity, likely by impeding cell permeability. nih.gov

Similarly, in the pursuit of antiviral agents, the lipophilicity and electronic properties of 8-hydroxyquinoline-2-carboxanilides are crucial. Studies have demonstrated that increasing the electron-withdrawing nature of substituents on the anilide ring, which in turn increases lipophilicity, positively influences antiviral activity against pathogens like the H5N1 avian influenza virus. mdpi.com For example, an 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide showed a notable 85.0% inhibition of virus growth. mdpi.com The core moiety of 8-hydroxy-quinoline 7-carboxylic acid has been identified as a vital pharmacophore for the inhibition of Pim-1 kinase, a target in cancer therapy. nih.gov

Furthermore, a series of nitrated 2-substituted-quinolines demonstrated promising activity against Leishmania donovani, highlighting the importance of the nitro group and other substitutions in antiprotozoal drug design. researchgate.net These findings underscore a general principle where modifications that alter a molecule's ability to interact with biological macromolecules through electronic and hydrophobic effects are central to its efficacy.

Table 1: SAR Findings for Quinoline Derivatives

Scaffold Substituent/Modification Position Observed Biological Effect Reference
8-Hydroxyquinoline Electron-withdrawing group 5 Enhanced anticancer activity nih.gov
8-Hydroxyquinoline Sulfonic acid 5 Decreased cytotoxicity nih.gov
8-Hydroxyquinoline-2-carboxanilide Electron-withdrawing group (e.g., 3-NO2) on anilide ring 2 Increased antiviral activity (H5N1) mdpi.com
8-Hydroxy-quinoline-7-carboxylic acid Core scaffold - Crucial pharmacophore for Pim-1 kinase inhibition nih.gov
Nitrated quinoline Substitution 2 Activity against Leishmania donovani researchgate.net

Ligand Design Strategies for Specific Biological Targets

The design of ligands based on the 8-nitroquinoline-2-carboxylic acid framework is a strategic endeavor to achieve high affinity and selectivity for specific biological targets. These strategies often involve incorporating additional functional groups to improve pharmacological properties or to interact with specific residues in a target's binding site.

A notable strategy involves enhancing water solubility to improve drug delivery, particularly for targeting MDR cancer cells. Researchers developed a novel 8-hydroxyquinoline Mannich base incorporating a nitro substituent and a zwitterionic proline moiety. nih.gov This modification successfully increased aqueous solubility while maintaining anticancer properties. nih.gov Another targeted approach involves designing ligands as "molybdophores" to sequester specific metal ions. 8-hydroxyquinoline-2-carboxylic acid (8-HQA) has been investigated for its ability to bind molybdate (B1676688), an essential trace element, suggesting a role beyond its previously proposed function as an iron-chelating siderophore. nih.gov

For enzyme inhibition, identifying a minimal structural motif, or pharmacophore, is a key strategy. The 8-hydroxy-quinoline 7-carboxylic acid scaffold was identified as the essential component for inhibiting Pim-1 kinase. nih.gov This "disjunctive approach" helps to distill the most critical features required for activity, guiding the synthesis of more potent and selective inhibitors. nih.govnih.gov This strategy focuses on understanding the fundamental interactions, such as those with key amino acid residues within a kinase's ATP-binding pocket, to guide the rational design of new therapeutic agents. nih.gov

Computational Approaches in Molecular Design (e.g., Virtual Screening)

Computational chemistry has become an indispensable tool in the rational design of drugs based on the quinoline scaffold. rti.org Techniques such as molecular docking, virtual screening, and quantum mechanics calculations allow for the prediction of binding affinities and the exploration of interaction mechanisms at the molecular level before committing to synthetic work. rti.orgnih.gov

For example, molecular modeling has been used to elucidate how 8-hydroxy-quinoline-7-carboxylic acid derivatives inhibit Pim-1 kinase. nih.gov These simulations indicated that the scaffold interacts with key residues, specifically Asp186 and Lys67, within the ATP-binding pocket of the enzyme, providing a structural basis for its inhibitory potency. nih.gov

In another study, Density Functional Theory (DFT) was employed to investigate the properties of 2-Methyl-8-nitroquinoline (B1328908) as a potential anti-cancer agent. researchgate.net Such quantum mechanical calculations can provide insights into the electronic structure and reactivity of a molecule, which are crucial for its biological function. researchgate.net These computational methods are also applied to study the formation and structure of metal complexes, such as those between 8-HQA and molybdate, and to understand the photophysical properties of quinoline derivatives used as photolabile caging groups. nih.govresearchgate.net Virtual screening of large compound libraries against a therapeutic target is another powerful technique used to identify novel hit compounds for further development. rti.orgnih.gov

Development of Photolabile Caging Groups and Photon Switches

Derivatives of 8-nitroquinoline (B147351) have been successfully developed as photolabile protecting groups, often called "caging" groups. These molecules allow for the spatial and temporal control over the release of bioactive compounds, such as carboxylic acids, using light as a trigger. researchgate.netnih.gov This technology is particularly valuable for studying rapid biological processes in living cells and tissues. caltech.edu

A series of 8-nitroquinoline-based caging groups for carboxylic acids were synthesized and studied to improve their photolysis efficiency. researchgate.net Among the derivatives, a 6-bromo-8-nitro-1,2-dihydroquinolinyl chromophore proved to be the most effective. researchgate.net This specific derivative was notable for its favorable photophysical properties, including its absorption wavelength (345 nm) and quantum yield (Φ = 0.003), which dictates the efficiency of the light-induced release. researchgate.net

The mechanism of photolysis was investigated using density functional theory calculations. These studies revealed that the light-induced reaction proceeds through an excited triplet state (T1), which is accessible from the ground state (S0) upon photo-excitation. This understanding of the underlying photochemical pathway is crucial for designing more efficient and responsive caging groups for various biological applications. researchgate.net

Table 2: Properties of an Optimized 8-Nitroquinoline-Based Caging Group

Chromophore Key Feature Property Significance Reference
6-bromo-8-nitro-1,2-dihydroquinolinyl Longest absorption wavelength 345 nm Allows for use of less damaging, longer wavelength light researchgate.net
6-bromo-8-nitro-1,2-dihydroquinolinyl Highest quantum yield 0.003 High efficiency of photorelease researchgate.net

Investigation of Enzyme Inhibition Mechanisms

The quinoline scaffold is a common feature in many enzyme inhibitors. Understanding the precise mechanism of inhibition is critical for developing effective drugs. Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and irreversible inhibition. libretexts.orglibretexts.org

Derivatives of 8-hydroxy-quinoline-7-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase. nih.gov Molecular modeling studies suggest a competitive inhibition mechanism, where the inhibitor binds to the enzyme's active site—specifically the ATP-binding pocket. nih.gov The proposed interaction involves the quinoline scaffold forming hydrogen bonds with key amino acid residues like Asp186 and Lys67, thereby preventing the natural substrate (ATP) from binding and blocking the kinase's catalytic activity. nih.gov

Inhibition can also be irreversible, where the inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it. libretexts.orglibretexts.org This mechanism is exemplified by certain nerve agents that inhibit cholinesterases. nih.gov While specific studies on the irreversible inhibition by this compound are not detailed, the principles of forming covalent adducts with active site residues (like serine) are a key mechanism for many enzyme inhibitors and a potential mode of action for highly reactive quinoline derivatives. libretexts.orgnih.gov The type of inhibition (e.g., competitive vs. non-competitive) fundamentally alters the enzyme's kinetics, affecting parameters like Vmax and Km, which can be graphically analyzed to confirm the inhibitory mechanism. khanacademy.org

Future Research Directions and Unexplored Avenues for 8 Nitroquinoline 2 Carboxylic Acid

Development of Novel Synthetic Methodologies and Scalable Production

Current synthetic routes to 8-nitroquinoline-2-carboxylic acid often involve multi-step processes that can be inefficient and may not be suitable for large-scale production. An optimized synthesis has been reported, which involves the nitration of 2-methylquinoline (B7769805), separation of the 8-nitro and 5-nitro isomers, and subsequent oxidation of the methyl group. researchgate.net This process includes bromination and hydrolysis steps, with the final hydrolysis yielding nearly quantitative amounts of the desired acid. researchgate.net

However, there is a clear need for the development of more direct and efficient synthetic strategies. Future research should focus on:

One-Pot Syntheses: Exploring domino or tandem reactions that can construct the substituted quinoline (B57606) ring and install the desired functional groups in a single, continuous process. This would significantly reduce waste, cost, and labor.

Catalytic Methods: Investigating novel transition-metal-catalyzed C-H activation/functionalization reactions on the quinoline scaffold as a more atom-economical approach to introduce the nitro and carboxylic acid groups.

Flow Chemistry: Adapting existing syntheses or developing new ones for continuous flow reactors. This would not only enhance safety and control over reaction parameters but also facilitate seamless scaling from laboratory to industrial production.

A significant challenge in the synthesis is the separation of the 5-nitro and 8-nitroquinoline (B147351) isomers formed during the nitration of quinoline. google.com While methods for their separation exist, developing more efficient and scalable purification techniques, such as selective crystallization or chromatography, is crucial for obtaining high-purity this compound for advanced applications.

Exploration of Diverse Derivatization Strategies for Enhanced Functionality

The true potential of this compound lies in its versatility as a chemical building block. The carboxylic acid and nitro groups offer two distinct handles for a wide array of chemical modifications. Future research should systematically explore these derivatization pathways to generate libraries of novel compounds with tailored properties.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid moiety can be readily converted into a variety of functional groups, including:

Amides and Esters: Coupling with a diverse range of amines and alcohols can generate compounds with altered solubility, biological activity, and coordination properties. For instance, the synthesis of novel Mannich bases, Schiff bases, and heterocyclic compounds has been achieved starting from quinoline-2-carboxylic acid. ajchem-a.com

Acyl Halides: Conversion to the highly reactive acyl chloride would provide a versatile intermediate for a broader range of nucleophilic substitution reactions.

Coordination Complexes: The carboxylic acid, often in conjunction with the quinoline nitrogen, can act as a ligand for metal ions, leading to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic, magnetic, or optical properties.

Modification of the Nitro Group:

The nitro group provides another avenue for functionalization:

Reduction to an Amine: Reduction of the nitro group to an amino group would yield 8-aminoquinoline-2-carboxylic acid, a valuable precursor for the synthesis of new heterocyclic systems, dyes, and ligands.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the quinoline ring towards nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

A key area of future work will be the selective and orthogonal derivatization of the two functional groups, enabling the synthesis of highly complex and multifunctional molecules.

Application of Advanced Computational Modeling for Complex Systems

Computational chemistry offers a powerful toolkit for predicting the properties and behavior of molecules, thereby guiding experimental design and accelerating the discovery process. For this compound and its derivatives, advanced computational modeling can provide invaluable insights into:

Molecular Geometry and Electronic Structure: Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic properties (such as HOMO-LUMO gap), and reactivity of the molecule.

Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis), aiding in the characterization of newly synthesized compounds.

Interaction with Biological Targets: Molecular docking and molecular dynamics (MD) simulations can be used to predict how derivatives of this compound might bind to the active sites of enzymes or receptors, providing a rationale for their potential biological activity. For example, understanding the photolysis mechanisms of 8-nitroquinoline-based photolabile caging groups for carboxylic acids has been aided by density functional theory calculations. researchgate.net

Design of Materials: Computational screening can be used to predict the properties of materials derived from this compound, such as the electronic band structure of polymers or the pore size and gas adsorption properties of MOFs.

By integrating computational modeling with experimental work, researchers can adopt a more rational and efficient approach to the design and synthesis of new functional molecules and materials based on the this compound scaffold.

Expanding Applications in Material Science and Bio-Imaging

The unique combination of a rigid, aromatic quinoline core with versatile functional groups makes this compound an attractive candidate for applications in material science and bio-imaging.

Material Science:

Organic Electronics: Quinoline derivatives are known to possess interesting photophysical and electronic properties. By modifying the structure of this compound, it may be possible to develop new organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Sensors: The quinoline nitrogen and the carboxylic acid group can act as binding sites for specific analytes. This could be exploited to develop chemosensors for the detection of metal ions, anions, or neutral molecules through changes in fluorescence or color.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for the construction of MOFs. By using this compound as a building block, it may be possible to create porous materials with applications in gas storage, separation, and catalysis.

Bio-imaging:

Fluorescent Probes: Quinoline-based fluorophores are widely used in biological imaging. While the nitro group typically quenches fluorescence, its reduction to an amino group can lead to highly fluorescent compounds. These could be further functionalized with targeting moieties to create probes for specific cellular components or biological processes.

Photocleavable Caging Groups: Nitroaromatic compounds can act as photocleavable protecting groups, or "cages," for bioactive molecules. Research has been conducted on 8-nitroquinoline-based photolabile caging groups for carboxylic acids. researchgate.net Future work could focus on optimizing the photophysical properties of these cages for controlled release of therapeutic agents or signaling molecules with high spatial and temporal resolution.

Deepening Mechanistic Understanding of Molecular and Biological Interactions

A fundamental understanding of how this compound and its derivatives interact with their environment at a molecular level is crucial for unlocking their full potential. Future research in this area should focus on:

Reaction Mechanisms: Detailed mechanistic studies of the synthesis and derivatization reactions of this compound are needed to optimize reaction conditions and develop new synthetic methodologies. This includes investigating the role of catalysts, intermediates, and transition states.

Host-Guest Chemistry: Elucidating the non-covalent interactions, such as hydrogen bonding and π-stacking, that govern the binding of this compound derivatives to other molecules is essential for the design of receptors and sensors.

Biological Mechanisms of Action: For derivatives that show biological activity, it is imperative to identify their cellular targets and elucidate their mechanism of action. This could involve a combination of biochemical assays, cell-based studies, and "omics" approaches. For instance, the interaction of aromatic carboxylic acids with quinolin-8-ol has been studied, revealing proton-transfer compounds. researchgate.net

By combining these experimental approaches with computational modeling, a comprehensive picture of the molecular and biological interactions of this compound and its derivatives can be obtained, paving the way for their rational design and application in a wide range of scientific fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.